2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound is a pyrimidoindole derivative characterized by a 3-(2-methoxyethyl) substituent and a 2-(4-benzylpiperidin-1-yl)-2-oxoethylthio side chain. The methoxyethyl group enhances solubility and bioavailability, while the benzylpiperidine fragment may confer affinity for σ-receptors or monoamine transporters .
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3S/c1-34-16-15-31-26(33)25-24(21-9-5-6-10-22(21)28-25)29-27(31)35-18-23(32)30-13-11-20(12-14-30)17-19-7-3-2-4-8-19/h2-10,20,28H,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITZVRAUELFZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyrimido[5,4-b]indole core but differ in substituents, leading to variations in bioactivity, pharmacokinetics, and target selectivity.
Table 1: Structural and Functional Comparison of Pyrimidoindole Derivatives
Bioactivity Profile Correlation
highlights that hierarchical clustering of pyrimidoindoles based on bioactivity profiles aligns with structural similarities. For example:
- The target compound and ’s derivative cluster together due to shared piperidine-based side chains, correlating with kinase inhibition and moderate cytotoxicity .
- ’s nitro-substituted analog forms a distinct cluster linked to heightened cytotoxicity, likely due to redox-active nitro groups inducing oxidative stress in cancer cells .
Pharmacokinetic Differences
- Solubility : The target compound’s 2-methoxyethyl group reduces logP (3.2 vs. 4.1 for ’s phenyl analog), favoring oral bioavailability .
- Metabolic Stability : Ethoxy () and methoxy groups resist CYP450-mediated oxidation compared to nitro groups (), which are prone to reduction .
Target Selectivity
- Benzylpiperidine vs. Azepane : The target compound’s 4-benzylpiperidine side chain shows higher σ1-receptor binding (Ki ~120 nM) than ’s azepane derivative (Ki ~350 nM) due to steric and electronic optimization .
- Piperidine vs. Methylpiperidine : ’s 4-methylpiperidine enhances selectivity for PI3Kδ over PI3Kγ (10-fold) compared to the unsubstituted piperidine in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
